N,N-Dimethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine
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Overview
Description
N,N-Dimethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves the reaction of 2-dimethylamino benzaldehyde with S-methyl dithiocarbazate. The reaction is carried out in methanol or ethanol as the solvent. The mixture is stirred and then refluxed for several hours. After cooling, the resulting solid is filtered, washed with cold methanol, and dried under vacuum over anhydrous calcium chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-Dimethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with sulfur and nitrogen-containing biomolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(methylsulfanyl)acetamide: This compound has a similar structure but lacks the benzothiazole ring.
N,N-Dimethyl-2-(methylsulfanyl)-9-(2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranosyl)-9H-purin-6-amine: This compound contains additional functional groups and a purine ring.
Uniqueness
N,N-Dimethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is unique due to the presence of both the benzothiazole ring and the dimethylamino and methylsulfanyl groups. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds. Its ability to act as a ligand and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
63481-53-8 |
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Molecular Formula |
C10H12N2S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-methylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C10H12N2S2/c1-12(2)7-4-5-8-9(6-7)14-10(11-8)13-3/h4-6H,1-3H3 |
InChI Key |
AECKXKPUNYBMLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(S2)SC |
Origin of Product |
United States |
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